Antazoline Sulfate

Vue d'ensemble

Description

Antazoline sulfate is a first-generation antihistamine with anticholinergic properties. It is commonly used to relieve nasal congestion and in eye drops, often in combination with naphazoline, to alleviate the symptoms of allergic conjunctivitis . The compound is known for its ability to block histamine H1 receptors, thereby preventing the actions of endogenous histamine and providing temporary relief from allergic symptoms .

Méthodes De Préparation

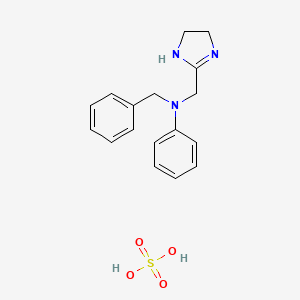

Synthetic Routes and Reaction Conditions: The synthesis of antazoline sulfate involves the reaction of N-benzylaniline with glyoxal in the presence of ammonium acetate to form the imidazoline ring. The reaction typically occurs under reflux conditions in ethanol. The resulting product is then treated with sulfuric acid to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Types of Reactions:

Reduction: The compound can also be reduced, although this is less common in typical pharmaceutical applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Oxidized metabolites with hydroxyl or carbonyl groups.

Reduction: Reduced forms of the imidazoline ring.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Pharmacological Profile

Antazoline sulfate functions primarily as an antihistamine, exhibiting anticholinergic properties. It is commonly utilized to alleviate symptoms associated with allergic reactions, particularly in the eyes and nasal passages. The compound has shown efficacy in treating conditions such as allergic conjunctivitis and nasal congestion.

Ophthalmic Use

This compound is often combined with naphazoline in eye drops to treat allergic conjunctivitis. A study evaluating the combination product Vasocon-A demonstrated significant inhibition of the major signs and symptoms of allergic conjunctivitis, including itching, redness, and tearing, compared to placebo and individual components . The dual action of naphazoline as a vasoconstrictor complements the antihistaminic effects of antazoline, making it a potent treatment option.

Nasal Congestion

In addition to its ophthalmic applications, this compound is employed in formulations aimed at relieving nasal congestion. It is often included in combination products that enhance its efficacy while minimizing potential side effects associated with higher doses of single agents .

Cardiac Applications

Recent research has highlighted the potential of antazoline as an antiarrhythmic agent. It has been shown to effectively terminate atrial fibrillation (AF) in patients undergoing procedures like accessory pathway ablation and pulmonary vein isolation . Despite its promising results, antazoline is not yet included in clinical guidelines for AF management, indicating a need for further studies to establish its role definitively.

Metabolism Studies

A study focusing on the metabolic pathways of antazoline revealed that it undergoes extensive biotransformation via cytochrome P450 enzymes, primarily CYP2D6 and CYP2C19 . Understanding these metabolic processes is crucial for predicting drug interactions and optimizing therapeutic regimens.

Efficacy Studies

Clinical trials assessing the efficacy of antazoline in treating allergic conjunctivitis have consistently shown positive outcomes. The combination with naphazoline was particularly effective in managing symptoms compared to monotherapy .

Case Studies

Mécanisme D'action

Antazoline sulfate exerts its effects by binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, which is responsible for allergic symptoms such as itching, redness, and swelling. By preventing histamine from activating its receptors, this compound provides temporary relief from these symptoms . The compound’s anticholinergic properties also contribute to its effectiveness in reducing nasal congestion .

Comparaison Avec Des Composés Similaires

Diphenhydramine: Another first-generation antihistamine with similar anticholinergic properties.

Chlorpheniramine: Known for its antihistamine activity but with a different chemical structure.

Clemastine: A first-generation antihistamine with a longer duration of action compared to antazoline sulfate.

Uniqueness: this compound is unique in its combination with naphazoline for the treatment of allergic conjunctivitis. Its dual action as an antihistamine and anticholinergic agent makes it particularly effective for relieving nasal congestion and eye irritation .

Activité Biologique

Antazoline sulfate is a first-generation antihistamine with notable biological activities, primarily functioning as a histamine H1 receptor antagonist. This compound has been used in clinical settings for its antiallergic properties and has recently gained attention for its potential applications in cardiology, particularly in the management of atrial fibrillation (AF). This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, metabolic pathways, and emerging clinical applications.

This compound selectively binds to histamine H1 receptors without activating them, effectively blocking the actions of endogenous histamine. This mechanism leads to temporary relief from symptoms associated with allergic reactions, such as nasal congestion and inflammation . Additionally, antazoline has demonstrated anticholinergic properties, which contribute to its therapeutic effects in various conditions.

Pharmacological Effects

1. Antihistaminic Activity:

- This compound is primarily recognized for its role as an antihistamine. It alleviates allergic symptoms by inhibiting the binding of histamine to H1 receptors, thus providing relief from conditions like allergic rhinitis and conjunctivitis .

2. Antiarrhythmic Properties:

- Recent studies have highlighted the efficacy of this compound in terminating atrial fibrillation. It has shown promising results in converting recent-onset AF to sinus rhythm, particularly in patients with stable coronary artery disease . A retrospective analysis indicated that antazoline was effective during accessory pathway ablation procedures, suggesting its potential as a therapeutic agent in cardiology .

Metabolism and Pharmacokinetics

The metabolism of this compound involves several pathways, primarily mediated by cytochrome P450 enzymes. A study utilizing liquid chromatography coupled with tandem mass spectrometry identified at least 15 metabolites of antazoline in human plasma following intravenous administration . The main metabolic pathways include:

- Phase I Metabolism:

- Phase II Metabolism:

The metabolic profile indicates that CYP2D6 is primarily responsible for the rapid metabolism of antazoline, while CYP2C19 contributes to slower biotransformation rates .

Case Studies and Clinical Applications

Recent clinical studies have underscored the effectiveness of this compound in various therapeutic contexts:

- Atrial Fibrillation Management:

- Neuroprotective Effects:

Summary Table of Metabolites

| Metabolite | Molecular Weight | Description |

|---|---|---|

| M1 | MW282 | ANT without phenyl |

| M2 | MW295 | Hydroxy ANT |

| M3 | MW351 | Glucuronide of hydroxyl ANT |

| M4 | MW361 | N-glucuronide of ANT |

| M5 | MW475 | Additional glucuronide metabolite |

| M6 | MW485 | Hydroxylated N-glucuronide |

Analyse Des Réactions Chimiques

Metabolic Pathways

Antazoline sulfate is metabolized extensively through Phase I oxidation and Phase II conjugation , with cytochrome P450 enzymes playing a critical role ( ).

Key Metabolic Reactions:

| Metabolite | Enzyme Involved | Reaction Type | Structural Modification |

|---|---|---|---|

| M1 | CYP2D6 | N-Dearylation | Removal of phenyl group |

| M2 | CYP2D6/CYP2C19 | Hydroxylation | para-OH addition to phenyl |

| M4 | UGT enzymes | Glucuronidation | N-Glucuronide formation |

| M5 | UGT enzymes | Glucuronidation | O-Glucuronide of M2 |

| MW361 | SULT enzymes | Sulfation | Sulfate conjugation of M2 |

-

CYP2D6 drives rapid hydroxylation and dearylation, while CYP2C19 contributes to slower oxidative pathways ( ).

-

Phase II metabolites account for ~60% of total biotransformation , with glucuronides dominating ( ).

Forced Degradation Reactions

Forced degradation studies under ICH guidelines reveal stability profiles and degradation products ( ):

Degradation Conditions and Products:

| Condition | Temperature | Degradation Products (Rf Values) | Notes |

|---|---|---|---|

| 0.1 M HCl | 75°C | 0.42, 0.48 | Acid hydrolysis yields polar byproducts |

| 3% H₂O₂ | RT | 0.50, 0.67 | Oxidative cleavage of imidazole ring |

| Dry Heat | 80°C | 0.17, 0.25, 0.44 | Thermal decomposition via imidazole ring opening |

| UV Light | 72 hrs | 0.13, 0.53 | Photo-oxidation products |

-

Critical Observations :

Stability and Reactivity

-

Solubility : Miscible in water (1:50) and alcohol (1:16) ( ).

-

pH Sensitivity : Stable at pH 5–6.5; decomposes under strongly acidic/alkaline conditions ( ).

-

Incompatibilities : Reacts with oxidizing agents , leading to exothermic decomposition ( ).

Structural Characterization of Key Metabolites

Analytical Methods for Reaction Monitoring

-

HPTLC : Ethyl acetate:methanol:ammonia (10:10:1) resolves antazoline (Rf 0.60) from degradation products ( ).

-

LC-MS/MS : Quantifies Phase I/II metabolites with ≤1 ppm mass accuracy ( ).

This synthesis of metabolic and degradation data underscores this compound’s susceptibility to enzymatic and environmental factors, informing its storage, handling, and therapeutic use.

Propriétés

IUPAC Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3.H2O4S/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOSJBSLQYMGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179096 | |

| Record name | Antazoline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84803-70-3, 24359-81-7 | |

| Record name | 1H-Imidazole-2-methanamine, 4,5-dihydro-N-phenyl-N-(phenylmethyl)-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antazoline sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024359817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antazoline sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antazoline sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTAZOLINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T74I07212 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.